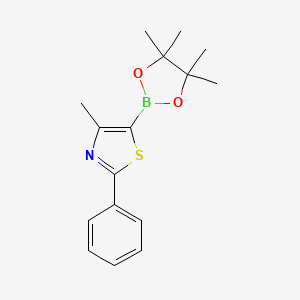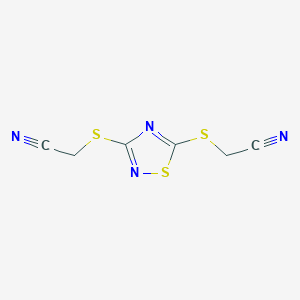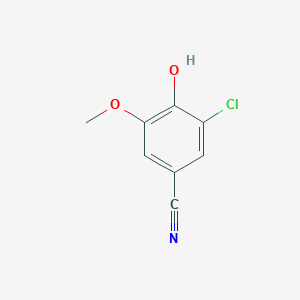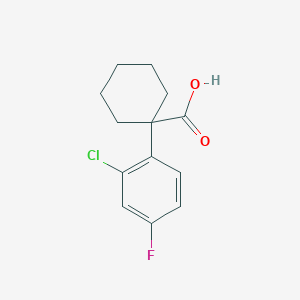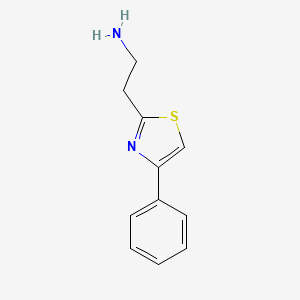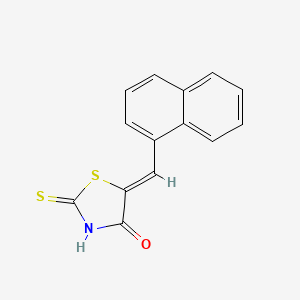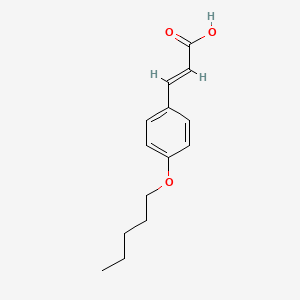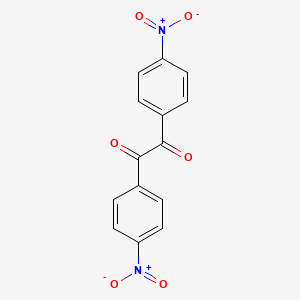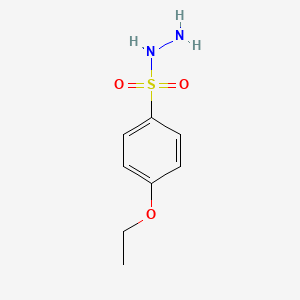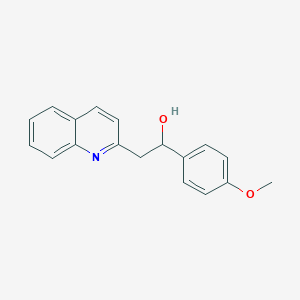
1-(4-Methoxyphenyl)-2-(quinolin-2-yl)ethanol
Vue d'ensemble
Description
1-(4-Methoxyphenyl)-2-(quinolin-2-yl)ethanol, also known as 1-(4-methoxyphenyl)-2-quinolineethanol, is a synthetic compound with a wide range of applications in the scientific research field. It is an important intermediate in organic synthesis and can be used as a starting material for the synthesis of a variety of compounds. It has been studied for its potential use in a variety of biological and physiological applications.
Applications De Recherche Scientifique
Mechanism of Etherification
Research on derivatives of 2-alkylamino-1-phenylethanol provides insights into the etherification mechanism, suggesting that the process proceeds via a quinoidal intermediate rather than a carbonium ion intermediate. This mechanism is crucial for understanding the acid-catalyzed racemization of catecholamines, potentially involving compounds like 1-(4-Methoxyphenyl)-2-(quinolin-2-yl)ethanol (Venter & Greeff, 1980).
KDR Kinase Inhibitors
The synthesis of 1H-indol-2-yl-1H-quinolin-2-one ring systems, found in potent and selective KDR kinase inhibitors, involves compounds related to this compound. This highlights its role in developing new therapeutics targeting vascular endothelial growth factor receptors (Kuethe et al., 2005).
Antibacterial Quinoxalines
A study on the green synthesis of novel quinoxaline sulfonamides, which have shown antibacterial activity, involves the use of derivatives of this compound. These compounds exhibit promising antibacterial properties against Staphylococcus spp. and Escherichia coli (Alavi et al., 2017).
Biocatalytic Production Optimization
Optimization of the biocatalytic production of enantiopure (S)-1-(4-Methoxyphenyl) ethanol using Lactobacillus senmaizuke highlights its significance in the production of drug intermediates. This optimization is crucial for synthesizing antihistamines and demonstrates the potential of this compound in pharmaceutical manufacturing (Kavi et al., 2021).
Antimicrobial Pyrazoline Derivatives
The design and synthesis of new quinoxaline derivatives containing pyrazoline residue have been studied for their potential antimicrobial activity. These compounds, related to this compound, exhibit substantial activity against various microbial strains, indicating their therapeutic potential (Kumar et al., 2014).
Propriétés
IUPAC Name |
1-(4-methoxyphenyl)-2-quinolin-2-ylethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO2/c1-21-16-10-7-14(8-11-16)18(20)12-15-9-6-13-4-2-3-5-17(13)19-15/h2-11,18,20H,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBZNXNGYOHLNQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(CC2=NC3=CC=CC=C3C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20372074 | |
| Record name | 1-(4-Methoxyphenyl)-2-(quinolin-2-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20372074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94004-77-0 | |
| Record name | 1-(4-Methoxyphenyl)-2-(quinolin-2-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20372074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



